molecular formula C14H16F3N5O B10935456 4-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

4-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

Cat. No.: B10935456
M. Wt: 327.30 g/mol
InChI Key: KFYXXEHBDLHNFC-UHFFFAOYSA-N
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Description

4-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the ethyl group and the trifluoromethyl group. The pyrimidine ring is then synthesized and attached to the pyrazole ring. Finally, the morpholine ring is introduced to complete the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

4-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-4-yl)pyridine: This compound shares the pyrazole ring but differs in the attached groups.

    1-(2-(1H-Indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one: Another compound with a pyrazole ring, but with different substituents.

Uniqueness

4-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE is unique due to its combination of a pyrazole ring, a pyrimidine ring, and a morpholine ring, along with the presence of an ethyl group and a trifluoromethyl group. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H16F3N5O

Molecular Weight

327.30 g/mol

IUPAC Name

4-[4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C14H16F3N5O/c1-2-22-9-10(8-18-22)11-7-12(14(15,16)17)20-13(19-11)21-3-5-23-6-4-21/h7-9H,2-6H2,1H3

InChI Key

KFYXXEHBDLHNFC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCOCC3)C(F)(F)F

Origin of Product

United States

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